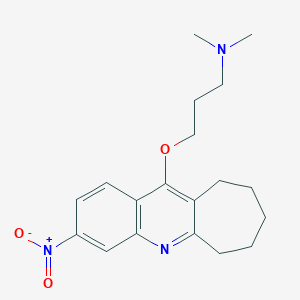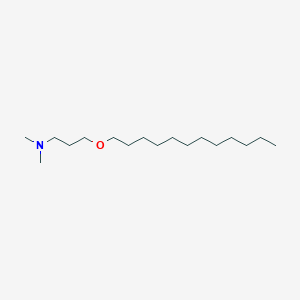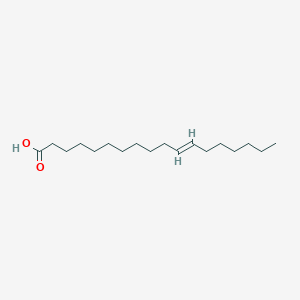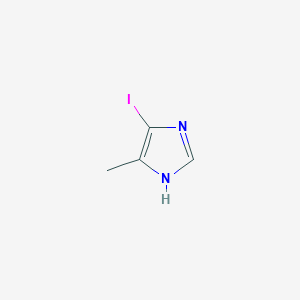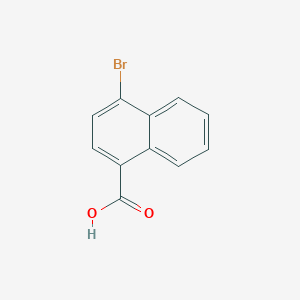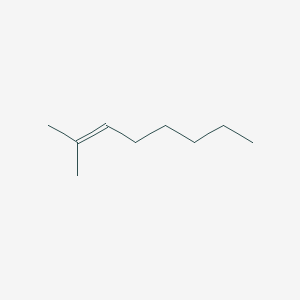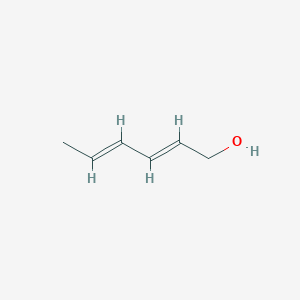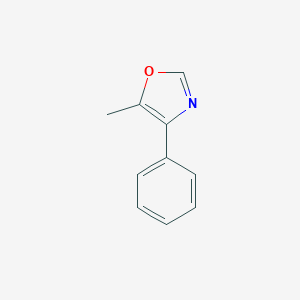
5-Methyl-4-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenyl-1,3-oxazole (also known as MPO) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, which have been investigated in various scientific research studies. Additionally, we will also highlight potential future directions for research on this compound.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential therapeutic applications. One area of research that has received significant attention is the compound's potential as an anti-inflammatory agent. Studies have shown that MPO can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Another area of research that has been explored is the compound's potential as an anti-cancer agent. Studies have shown that MPO can induce apoptosis (programmed cell death) in cancer cells, which can help to slow or stop the growth of tumors.
Mécanisme D'action
The mechanism of action of MPO is not yet fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Additionally, MPO has been found to modulate the activity of certain transcription factors, which can help to regulate gene expression.
Effets Biochimiques Et Physiologiques
MPO has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, MPO has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPO for lab experiments is that it has been extensively studied and its properties are well-known. Additionally, MPO is relatively easy to synthesize, which makes it a convenient compound to work with. However, one limitation of using MPO is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are several potential future directions for research on MPO. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways or processes that can be targeted for therapeutic purposes. Finally, there is a need for more studies to investigate the safety and efficacy of MPO in humans, in order to determine its potential as a clinical therapeutic agent.
Méthodes De Synthèse
The synthesis of MPO is a relatively complex process that involves several steps. One common method for synthesizing MPO involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-methyl-1,2,3-oxadiazole to produce MPO.
Propriétés
Numéro CAS |
1008-28-2 |
|---|---|
Nom du produit |
5-Methyl-4-phenyl-1,3-oxazole |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(11-7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
LWBCTCYKAUXFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CO1)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(N=CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




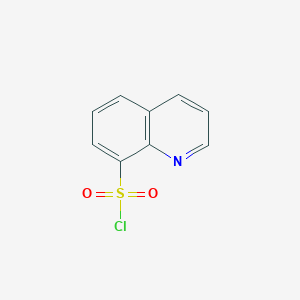
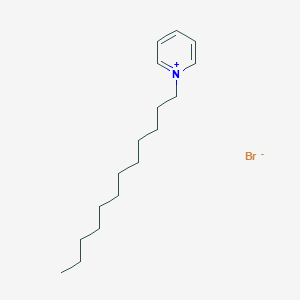
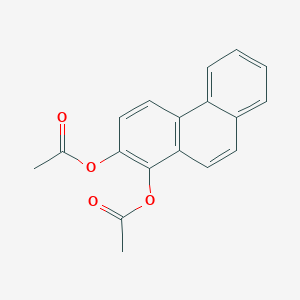
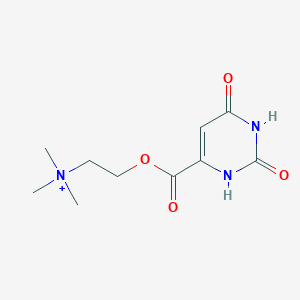
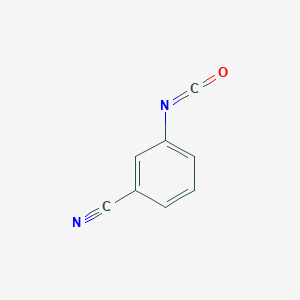
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
